![molecular formula C6H13ClFN B6607727 1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride CAS No. 2839139-66-9](/img/structure/B6607727.png)
1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride
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Overview
Description
1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with the molecular formula C6H12ClFN It is a derivative of cyclopropylmethanamine, where a fluoroethyl group is attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of cyclopropylmethanamine with 2-fluoroethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted cyclopropylmethanamine derivatives.
Scientific Research Applications
Receptor Activity
Compound (+)-22a is primarily recognized as a potent agonist of the 5-HT2C receptor , demonstrating significant selectivity against the 5-HT2A and 5-HT2B receptors . This selectivity is critical as it minimizes potential side effects associated with broader receptor activation. Specifically, its effective concentration (EC50) at the 5-HT2C receptor is reported to be around 14 nM, indicating a strong affinity for this target .
CNS Penetration
A significant challenge in CNS pharmacotherapy is ensuring adequate blood-brain barrier (BBB) penetration. Studies have shown that compound (+)-22a exhibits excellent BBB penetration, with brain/plasma concentration ratios of approximately 29.9 and 45.0 at 0.5 and 2 hours post-administration, respectively . This characteristic enhances its potential efficacy in treating CNS disorders.
Potential in Treating Psychiatric Disorders
Given its action on the 5-HT2C receptor, compound (+)-22a may have applications in treating various psychiatric conditions such as anxiety and depression. The modulation of serotonin receptors is a well-established mechanism in the treatment of these disorders. The ability of (+)-22a to normalize disrupted behaviors in animal models suggests it could be beneficial for human applications .
Effects on Hyperlocomotion and Cognitive Function
Research indicates that compound (+)-22a can significantly reduce hyperlocomotion induced by amphetamine in mice, showcasing its potential as an antipsychotic agent. Additionally, it has been shown to restore prepulse inhibition (PPI), a measure often disrupted in psychiatric conditions, further supporting its therapeutic promise .
Animal Model Studies
In a series of experiments involving CD1 mice, compound (+)-22a was administered at varying doses to evaluate its effects on locomotor activity and cognitive function. Results indicated that doses of 20 mg/kg effectively normalized activity levels compared to control groups . The compound also demonstrated low cataleptic activity compared to haloperidol, suggesting a favorable side effect profile .
Stability and Metabolism
The metabolic stability of compound (+)-22a was assessed using liver microsomes from both humans and mice. The results indicated good stability over time, which is essential for maintaining therapeutic levels in vivo .
Data Tables
Parameter | Value |
---|---|
EC50 at 5-HT2C | 14 nM |
Brain/Plasma Ratio (0.5h) | 29.9 |
Brain/Plasma Ratio (2h) | 45.0 |
Stability (Remaining % after 120 min) | HLM: 70.5; MLM: 32.4 |
Mechanism of Action
The mechanism of action of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(2,2-difluoroethyl)cyclopropyl]methanamine hydrochloride
- 1-[1-(2-chloroethyl)cyclopropyl]methanamine hydrochloride
- 1-[1-(2-bromoethyl)cyclopropyl]methanamine hydrochloride
Uniqueness
1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where fluorine’s unique characteristics are desired .
Biological Activity
The compound 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic implications, supported by diverse research findings and data tables.
Chemical Structure and Properties
1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is characterized by the presence of a cyclopropyl ring and a fluorinated ethyl group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Chemical Formula
- Molecular Formula : C6H10ClF
- Molecular Weight : 151.60 g/mol
The biological activity of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride is primarily mediated through its interaction with serotonin receptors, specifically the 5-HT2C receptor . This receptor is implicated in various neuropsychiatric conditions, including schizophrenia and depression.
Receptor Binding Affinity
Research indicates that this compound exhibits a significant binding affinity for the 5-HT2C receptor, with an effective concentration (EC50) in the low nanomolar range. This suggests a potent agonist profile:
Compound | Receptor | EC50 (nM) | Selectivity |
---|---|---|---|
1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride | 5-HT2C | 24 | Selective over 5-HT2A and 5-HT2B |
(+)-22a | 5-HT2C | 14 | Good selectivity against 5-HT2B |
(+)-19 | 5-HT2C | 24 | Fully selective over 5-HT2B |
In Vivo Studies
In vivo studies have demonstrated that administration of this compound can modulate locomotor activity and cognitive functions in animal models. For instance, in tests involving amphetamine-induced hyperactivity, the compound effectively reduced hyperlocomotion without affecting spontaneous motor activity, indicating potential antipsychotic properties.
Case Study: Amphetamine-Induced Hyperactivity Model
A study assessed the effects of varying doses of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride on locomotor activity in mice:
Dose (mg/kg) | Effect on Hyperactivity |
---|---|
0 | No effect |
10 | No significant change |
20 | Significant reduction |
These results suggest that at higher doses, the compound can mitigate hyperactivity induced by stimulants.
Cognitive Effects
Additionally, the compound has been evaluated for its impact on cognitive functions using prepulse inhibition tests. Results indicate that it may enhance cognitive processing without inducing catalepsy, a common side effect associated with many antipsychotic drugs.
Pharmacokinetics
The pharmacokinetic profile of 1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride shows favorable brain penetration characteristics. In studies where it was administered intraperitoneally to mice:
Time Point (h) | Brain/Plasma Ratio |
---|---|
0.5 | 29.9 |
2 | 45.0 |
This high brain/plasma ratio indicates effective central nervous system exposure, which is crucial for its potential therapeutic effects.
Properties
IUPAC Name |
[1-(2-fluoroethyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-3-6(5-8)1-2-6;/h1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMPVHLQKWCINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCF)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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